3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Brand Name: Vulcanchem
CAS No.: 1219454-06-4
VCID: VC2797592
InChI: InChI=1S/C14H7F4N3O2/c15-8-1-2-10(14(16,17)18)9(6-8)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
SMILES: C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F
Molecular Formula: C14H7F4N3O2
Molecular Weight: 325.22 g/mol

3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

CAS No.: 1219454-06-4

Cat. No.: VC2797592

Molecular Formula: C14H7F4N3O2

Molecular Weight: 325.22 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one - 1219454-06-4

Specification

CAS No. 1219454-06-4
Molecular Formula C14H7F4N3O2
Molecular Weight 325.22 g/mol
IUPAC Name 3-[4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Standard InChI InChI=1S/C14H7F4N3O2/c15-8-1-2-10(14(16,17)18)9(6-8)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Standard InChI Key JGBRSNZQUZGJMS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F

Introduction

3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H- oxadiazol-5-one is a complex organic compound belonging to the oxadiazole class. It is characterized by its molecular formula C14H7F4N3O2 and molecular weight of 325.22 g/mol . This compound is of interest due to its potential applications in various fields, including pharmaceuticals, where oxadiazoles are known for their diverse biological activities.

Chemical Stability and Reactivity

The compound is sensitive to hydrolysis under acidic or basic conditions due to the presence of the oxadiazole ring. It can participate in various chemical reactions typical for oxadiazoles, including oxidation and reduction processes.

Synthesis

The synthesis of 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H- oxadiazol-5-one typically involves multi-step organic reactions. Common synthetic routes include the use of hydrazines or other nitrogen-containing compounds to form the oxadiazole moiety. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yield and purity.

Chemical Identifiers

IdentifierValue
PubChem CID136062488
InChIInChI=1S/C14H7F4N3O2/c15-8-1-2-10(14(16,17)18)9(6-8)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
InChIKeyJGBRSNZQUZGJMS-UHFFFAOYSA-N
SMILESC1=CC(=C(C=C1F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F

Biological Activity

While specific biological activity data for this compound is limited, oxadiazoles in general exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Further research is necessary to determine the specific biological effects of 3-[4-(5-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H- oxadiazol-5-one.

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